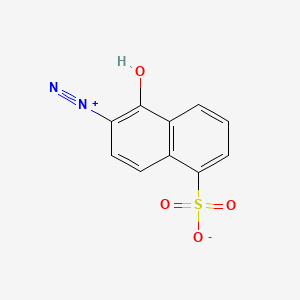
1-Hydroxy-5-sulfonatonaphthalene-2-diazonium
Übersicht
Beschreibung
1-Hydroxy-5-sulfonatonaphthalene-2-diazonium is an organic compound with the molecular formula C10H6N2O4S. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N2+) attached to an aromatic ring. This compound is notable for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-sulfonatonaphthalene-2-diazonium can be synthesized through the diazotization of 1-hydroxy-5-sulfonatonaphthalene. The process involves the reaction of 1-hydroxy-5-sulfonatonaphthalene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C10H6O4S} + \text{NaNO2} + \text{HCl} \rightarrow \text{C10H6N2O4S} + \text{NaCl} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-5-sulfonatonaphthalene-2-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide (KI) or copper(I) chloride (CuCl) are used under mild conditions.
Coupling Reactions: The reaction is typically carried out in an alkaline medium (e.g., sodium hydroxide, NaOH) at low temperatures.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are employed.
Major Products:
Substitution Reactions: Products include halogenated naphthalenes, hydroxynaphthalenes, and aminonaphthalenes.
Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- group.
Reduction Reactions: The primary amine derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-sulfonatonaphthalene-2-diazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and pigments.
Biology: The compound is employed in biochemical assays to detect the presence of phenolic compounds.
Industry: The compound is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 1-hydroxy-5-sulfonatonaphthalene-2-diazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or reducing agents used.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-sulfonatonaphthalene-2-diazonium: Similar structure but with the sulfonate group at a different position.
1-Hydroxy-5-sulfonatonaphthalene-4-diazonium: Similar structure but with the diazonium group at a different position.
2-Hydroxy-5-sulfonatonaphthalene-1-diazonium: Similar structure but with the hydroxyl and diazonium groups at different positions.
Uniqueness: 1-Hydroxy-5-sulfonatonaphthalene-2-diazonium is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both hydroxyl and sulfonate groups enhances its solubility in water and its ability to participate in a wide range of chemical reactions.
Eigenschaften
IUPAC Name |
6-diazonio-5-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-5H,(H-,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZIQFVKMUTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)[N+]#N)C(=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920719 | |
| Record name | 6-Diazonio-5-hydroxynaphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94386-30-8, 112284-37-4 | |
| Record name | 2-Naphthalenediazonium, 1-hydroxy-5-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94386-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Diazonio-5-hydroxynaphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-5-sulfonatonaphthalene-2-diazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




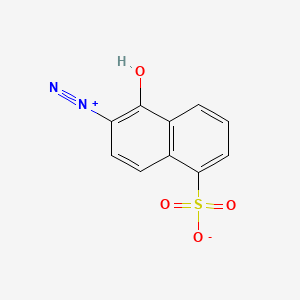
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)


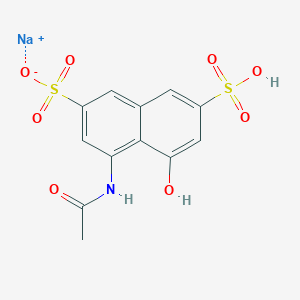



![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
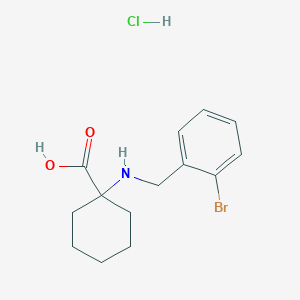
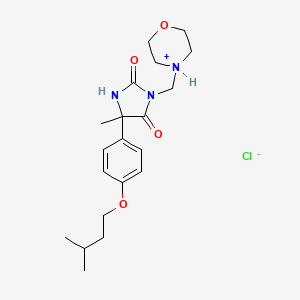
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
